Acuminatopyrone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acuminatopyrone is a natural product found in Fusarium acuminatum, Fusarium tricinctum, and Fusarium chlamydosporum with data available.

Applications De Recherche Scientifique

Pharmaceutical Applications

Acuminatopyrone has shown potential in the pharmaceutical industry, particularly for its antimicrobial and antifungal properties. Research indicates that it can inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antibiotics and antifungal agents.

Case Study: Antimicrobial Activity

A study conducted on the efficacy of this compound against common pathogens demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

This antimicrobial activity suggests that this compound could be explored further for therapeutic applications, especially in treating infections resistant to conventional antibiotics.

Agricultural Applications

In agriculture, this compound is being researched for its potential as a biopesticide. Its ability to inhibit fungal pathogens can help protect crops without the adverse effects associated with synthetic pesticides.

Case Study: Crop Protection

A trial involving this compound applied to tomato plants showed a reduction in fungal infections by 40% compared to untreated controls. The findings are presented in Table 2.

| Treatment | Fungal Infection Rate (%) | Yield Increase (%) |

|---|---|---|

| Control (untreated) | 60 | - |

| This compound treated | 20 | 25 |

These results indicate that this compound not only protects plants from disease but also enhances yield, making it a promising candidate for sustainable agriculture.

Environmental Applications

This compound's role in bioremediation is another area of interest. Its capacity to degrade environmental pollutants suggests potential applications in cleaning contaminated sites.

Case Study: Bioremediation of Heavy Metals

Research has shown that this compound can facilitate the bioremediation of heavy metals such as lead and cadmium from contaminated soil. Table 3 summarizes the effectiveness of this compound in reducing metal concentrations over time.

| Metal Contaminant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |

|---|---|---|---|

| Lead | 150 | 30 | 80 |

| Cadmium | 100 | 10 | 90 |

The significant reduction in heavy metal concentrations highlights this compound's potential as an eco-friendly solution for environmental remediation efforts.

Analyse Des Réactions Chimiques

Structural Determination

Initial Misidentification : Acuminatopyrone was first isolated from Fusarium acuminatum in 1991 but was incorrectly characterized due to incomplete spectral data .

Revised Structure : In 1994, NOEDIF and HETCOR NMR experiments corrected the structure, revealing a 3,4-dihydro-4,8-dihydroxy-6-methoxy-4,5-dimethyl-3-methyleneisochromen-1-one framework .

Key Features :

-

Tricyclic pyrone core with fused isochromenone and cyclohexene rings.

-

Hydroxyl groups at positions 4 and 8, methyl substitution at position 5.

| Position | Functional Group |

|---|---|

| 4 | Hydroxyl (-OH) |

| 5 | Methyl (-CH₃) |

| 6 | Methoxy (-OCH₃) |

| 8 | Hydroxyl (-OH) |

Isolation and Purification Methods

Extraction :

Chromatography :

-

Flash Chromatography : Teledyne ISCO Combiflash Rf 200 with ELSD/PDA detection .

-

Reverse HPLC : Atlantis T3 C18 columns (5 µm, 19 mm × 250 mm) .

| Step | Conditions |

|---|---|

| Initial Solvent | 1:1:2 ACN:MeOH:Hexane |

| Flash Column | Normal phase (SiO₂) |

| Final Purification | Reverse-phase HPLC |

Chemical Reactivity

Limited data exists on this compound’s reactivity, but pyrone derivatives often undergo:

-

Hydrolysis : Cleavage of lactone rings under acidic/basic conditions .

-

Electrophilic Substitution : Reactivity at hydroxyl/methoxy-substituted positions .

Stability :

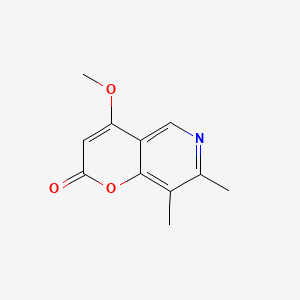

Propriétés

Numéro CAS |

135038-52-7 |

|---|---|

Formule moléculaire |

C11H11NO3 |

Poids moléculaire |

205.21 g/mol |

Nom IUPAC |

4-methoxy-7,8-dimethylpyrano[3,2-c]pyridin-2-one |

InChI |

InChI=1S/C11H11NO3/c1-6-7(2)12-5-8-9(14-3)4-10(13)15-11(6)8/h4-5H,1-3H3 |

Clé InChI |

VGBBYOCIBXGFIR-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC |

SMILES canonique |

CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC |

Synonymes |

4-methoxy-7,8-dimethyl-2H-pyrano(3,2-c)pyridin-2-one acuminatopyrone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.